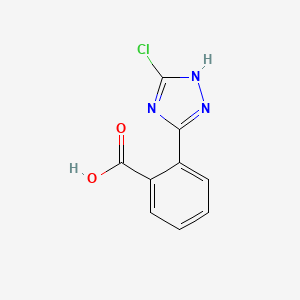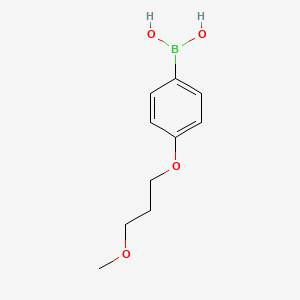
4-(3-Methoxypropoxy)phenylboronic acid
Übersicht
Beschreibung
“4-(3-Methoxypropoxy)phenylboronic acid” is a boronic acid compound with a molecular weight of 210.04 . It has the IUPAC name 4-(3-methoxypropoxy)phenylboronic acid and the InChI code 1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 . It is a solid substance that is typically stored at room temperature .
Synthesis Analysis
Boronic acids, including “4-(3-Methoxypropoxy)phenylboronic acid”, can be synthesized through various methods. One common method involves bromine-lithium exchange reactions . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxypropoxy)phenylboronic acid” is represented by the linear formula C10H15BO4 . The InChI key for this compound is WYIXRPIOLPCEBP-UHFFFAOYSA-N .
Chemical Reactions Analysis
As a boronic acid, “4-(3-Methoxypropoxy)phenylboronic acid” can readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation .
Physical And Chemical Properties Analysis
“4-(3-Methoxypropoxy)phenylboronic acid” is a solid substance with a molecular weight of 210.04 . It is typically stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Medical Applications Inhibitors of Serine Protease and Kinase Enzymes
Phenylboronic acids, including “4-(3-Methoxypropoxy)phenylboronic acid”, are known to act as inhibitors for serine protease and kinase enzymes. These enzymes are involved in the growth, progression, and metastasis of tumor cells, making phenylboronic acids valuable in cancer research and treatment strategies .
Boron Neutron Capture Therapy (BNCT)
Boron compounds like phenylboronic acids are utilized in BNCT, a type of radiation therapy for treating cancer. The boron is introduced into the tumor cells and then irradiated with neutrons, causing reactions that destroy the cancer cells .
Sensing Applications Detection of Catechol and Its Derivatives
Phenylboronic acids can be used to create fluorescent sensors for detecting catechol and its amino-derivatives such as dopamine, DOPA, and DOPAC. This has implications for monitoring neurotransmitter levels and diagnosing related disorders .
Selectivity Improvement in Sensing
Research into multivalent boronic acid sensor molecules aims to improve selectivity towards specific analytes. This could enhance the accuracy of sensors that use phenylboronic acids, including "4-(3-Methoxypropoxy)phenylboronic acid" .
Polymer Functionalization
Phenylboronic acids are used to functionalize polymers, which can then be tailored for specific binding selectivity. This has potential applications in creating selective coatings or materials for various industrial processes .
Wirkmechanismus
While the specific mechanism of action for “4-(3-Methoxypropoxy)phenylboronic acid” is not mentioned in the search results, boronic acids in general have been studied for their interactions with various carbohydrates . This unique chemistry has been used in glucose sensors and bio-separation applications .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “4-(3-Methoxypropoxy)phenylboronic acid”, have been gaining interest in medicinal chemistry . They have been studied for their potential in anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that boronic acids could be used to improve the activities of existing drugs .
Eigenschaften
IUPAC Name |
[4-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIXRPIOLPCEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681429 | |
| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)phenylboronic acid | |
CAS RN |
279262-35-0 | |
| Record name | B-[4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




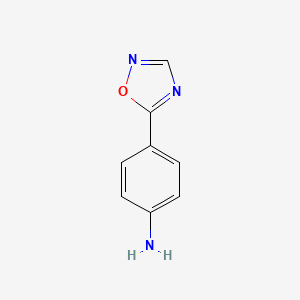
![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)
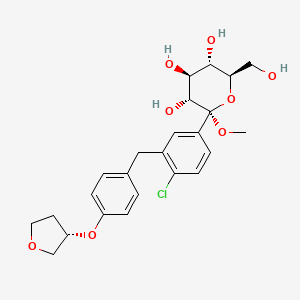
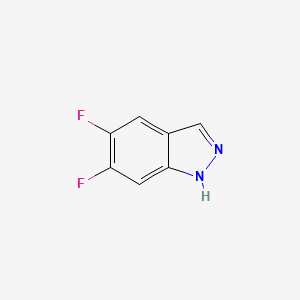

![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)



![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
